molecular formula C5H8F3NO3 B8359700 1,1,1-Trifluoro-3-nitro-2-pentanol

1,1,1-Trifluoro-3-nitro-2-pentanol

Cat. No. B8359700
M. Wt: 187.12 g/mol
InChI Key: UIEPDCACBJEBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08592581B2

Procedure details

1,1,1-trifluoro-3-nitropentan-2-ol (3 g, 16 mmol) was dissolved in methanol (40 ml). Raney Nickel catalyst was added and the reaction vigorously stirred under an atmosphere of hydrogen for 24 h. The catalyst was filtered and the filtrate was concentrated in vacuo to give the amine relatively pure (2.35 g, 94%). δH (CDCl3, 500 MHz) 1.05 (3 H, t, J 5, CHCH2CH3), 1.55-1.45 (1 H, m, CHCHHCH3), 1.8-1.7 (1 H, m, CHCHHCH3), 2.95-2.9 (1 H, m, CHEt), 3.95-3.85 (1 H, m, CHOHCF3); δC (CDCl3, 500 MHz) 124.5 (C), 71.5 (CH), 54.03 (CH), 25.5 (CH2), 11.05 (CH3)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[CH:3]([OH:10])[CH:4]([N+:7]([O-])=O)[CH2:5][CH3:6]>CO.[Ni]>[NH2:7][CH:4]([CH2:5][CH3:6])[CH:3]([OH:10])[C:2]([F:12])([F:11])[F:1]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC(C(C(CC)[N+](=O)[O-])O)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
vigorously stirred under an atmosphere of hydrogen for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC(C(C(F)(F)F)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.